2-(5-Fluoro-2-isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Fluoro-2-isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This specific compound features a fluorinated aromatic ring, an isopropoxy group, and a nitro group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Aryl Halide: The starting material, 5-fluoro-2-isopropoxy-3-nitrobenzene, is prepared through nitration of 5-fluoro-2-isopropoxybenzene.
Borylation Reaction: The aryl halide undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production follows similar synthetic routes but is optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group can undergo reduction to form an amine, while the boronic ester can be oxidized to form a phenol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Reduction: Reducing agents such as hydrogen gas with a palladium on carbon catalyst or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Resulting from the reduction of the nitro group.
Phenols: Produced by oxidation of the boronic ester.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic electronic materials and polymers.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Agrochemicals: Intermediate in the synthesis of herbicides and pesticides.
Pharmaceuticals: Key intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound’s mechanism of action in chemical reactions primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling. The boronic ester group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl halide to form the desired biaryl product. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine, isopropoxy, and nitro substituents, making it less versatile in certain synthetic applications.
2-(5-Bromo-2-isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of fluorine, which can affect reactivity and selectivity in cross-coupling reactions.
Uniqueness: 2-(5-Fluoro-2-isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide a balance of electronic and steric properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropoxy and nitro groups offer additional sites for chemical modification.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(5-fluoro-3-nitro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO5/c1-9(2)21-13-11(7-10(17)8-12(13)18(19)20)16-22-14(3,4)15(5,6)23-16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWWFWBAZBLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC(C)C)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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